6,7,4'-Trihydroxyflavanone
Description
Significance of Flavonoids in Contemporary Biochemical and Biomedical Research
Flavonoids are a class of polyphenolic compounds synthesized from phenylalanine that are widely distributed in plants. nih.govbohrium.com They are responsible for the vibrant colors of many flowers and fruits and play a crucial role in plant growth and development. nih.govresearchgate.net In recent years, flavonoids have garnered significant attention in biochemical and biomedical research due to their diverse biological activities and potential therapeutic applications. bohrium.comresearchgate.net
These compounds have been shown to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and antiviral activities. researchgate.netnih.gov Their ability to scavenge free radicals and modulate various enzymatic and signaling pathways has made them a focus of research for the prevention and treatment of numerous human diseases, such as cancer, cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. bohrium.comresearchgate.net The low toxicity of flavonoids in animal cells further enhances their potential as therapeutic agents. nih.gov
Overview of 6,7,4'-Trihydroxyflavanone as a Bioactive Molecule
Among the vast family of flavonoids, this compound (THF) has emerged as a bioactive molecule of considerable interest. mdpi.com This trihydroxyflavanone, with the chemical formula C15H12O5, is characterized by hydroxyl groups at the 6, 7, and 4' positions of its flavanone (B1672756) structure. nih.gov
Natural Occurrence: this compound is isolated from the heartwood of Dalbergia odorifera, a plant used in traditional Chinese medicine. mdpi.comwikipedia.org
Bioactivities: Research has demonstrated that this compound possesses a variety of pharmacological activities. mdpi.comresearchgate.net It has been reported to exhibit anti-inflammatory, anti-osteoclastogenic, and neuroprotective properties. mdpi.comresearchgate.net Studies have shown its potential in mitigating neurotoxicity and protecting against colitis. mdpi.comnih.gov
Mechanism of Action: The biological effects of this compound are attributed to its ability to modulate specific cellular signaling pathways. For instance, it has been found to exert its neuroprotective effects by enhancing the Nrf2/heme oxygenase-1 (HO-1) and PI3K/Akt/mTOR signaling pathways. mdpi.com In the context of inflammation, it has been shown to regulate the NF-κB and MAPK pathways. nih.gov
The following table provides a summary of the key properties of this compound:
| Property | Value |
| Molecular Formula | C15H12O5 |
| Molecular Weight | 272.25 g/mol |
| IUPAC Name | 6,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
| Natural Source | Dalbergia odorifera |
| Known Bioactivities | Anti-inflammatory, Neuroprotective, Anti-osteoclastogenic |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
6,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)14-6-11(17)10-5-12(18)13(19)7-15(10)20-14/h1-5,7,14,16,18-19H,6H2 |
InChI Key |
UABMFOBSIHSWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Origin, Biosynthesis, and Isolation Methodologies of 6,7,4 Trihydroxyflavanone
Natural Occurrence and Botanical Sources of 6,7,4'-Trihydroxyflavanone
This flavanone (B1672756) is not ubiquitously distributed in the plant kingdom but has been identified in specific plant families and species, highlighting its specialized role in plant metabolism.
One of the most well-documented sources of this compound is the heartwood of Dalbergia odorifera, a species of legume in the family Fabaceae. wikipedia.orgmdpi.combiocrick.comresearchgate.netresearchgate.net This plant, also known as fragrant rosewood, has been a subject of phytochemical research, leading to the isolation and characterization of this and other flavonoid compounds. biocrick.comresearchgate.net
The occurrence of this compound extends to other members of the legume family (Fabaceae). It has been identified in Trifolium repens (white clover) and Medicago sativa (alfalfa). mdpi.com Additionally, studies have isolated a trihydroxyflavanone from the fruit kernels of Dipteryx lacunifera, another species belonging to the Fabaceae family. scielo.brmalariaworld.orgresearchgate.netsbq.org.br
Table 1: Botanical Sources of this compound
| Plant Species | Family | Part(s) of Plant |
| Dalbergia odorifera | Fabaceae | Heartwood |
| Trifolium repens | Fabaceae | Roots, Flowers |
| Medicago sativa | Fabaceae | Shoots |
| Dipteryx lacunifera | Fabaceae | Fruit Kernels |
Biosynthetic Pathways and Enzymology of this compound
The formation of this compound is a multi-step process involving specific enzymes that catalyze the conversion of precursor molecules. This pathway is a branch of the broader flavonoid and isoflavonoid (B1168493) biosynthesis routes.
The direct precursor to this compound is the flavanone liquiritigenin (B1674857). nih.govencyclopedia.pubresearchgate.net The biosynthesis begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the general phenylpropanoid pathway. nih.govencyclopedia.pub Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. encyclopedia.pubmdpi.com In many legumes, CHS acts in concert with chalcone reductase (CHR) to produce isoliquiritigenin, which is then isomerized by chalcone isomerase (CHI) to form liquiritigenin. encyclopedia.pubsemanticscholar.org
The pivotal step in the formation of this compound is the hydroxylation of liquiritigenin at the 6-position of the A-ring. This reaction is catalyzed by the enzyme flavonoid 6-hydroxylase (F6H), a cytochrome P450 monooxygenase identified as CYP71D9. researchgate.netnih.govgenome.jp This enzyme has been shown to efficiently convert flavanones, such as liquiritigenin, into their 6-hydroxylated counterparts. researchgate.netnih.gov
The formation of this compound is a critical juncture in the biosynthesis of certain isoflavonoids. nih.govencyclopedia.pub Following its synthesis, this compound serves as a substrate for isoflavone (B191592) synthase (IFS), also a cytochrome P450 enzyme (CYP93C). nih.govgenome.jp IFS catalyzes an aryl migration reaction, converting the flavanone into a 2-hydroxyisoflavanone (B8725905) intermediate. encyclopedia.pubgenome.jp This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the corresponding isoflavone, such as 6-hydroxydaidzein. encyclopedia.pub In soybean, it has been established that the 6-hydroxylation of the A-ring occurs at the flavanone stage, prior to the aryl migration that forms the isoflavonoid skeleton. nih.gov This positions this compound as a key intermediate in the pathway leading to 6-hydroxylated isoflavonoids like glycitein. nih.govencyclopedia.pub
Advanced Isolation and Purification Strategies for this compound from Natural Extracts
Chromatographic Separation Techniques (e.g., HPLC, Column Chromatography)
Chromatography is a cornerstone of flavonoid isolation. mdpi.com For this compound, a multi-step chromatographic process is typically employed.
Column Chromatography: This is a fundamental technique used for the initial separation of the fractionated extract. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. mdpi.comnih.gov Silica gel chromatography separates compounds based on polarity, often using a gradient elution system where the polarity of the mobile phase is gradually increased. mdpi.com A typical solvent gradient might be n-hexane-ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. mdpi.com Sephadex LH-20, a size-exclusion and adsorption chromatography medium, is also used, frequently with a solvent mixture like methanol-water, to separate compounds based on molecular size and polarity. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC): For final purification, preparative reverse-phase HPLC (RP-HPLC) is often the method of choice. rsc.org This technique offers high resolution and is capable of yielding compounds with very high purity (e.g., >98%). nih.govrsc.org In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid. rsc.org
Table 2: Examples of Chromatographic Conditions for this compound Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
| Column Chromatography | Silica Gel | n-hexane-EtOAc (gradient) | Initial fractionation of the CH2Cl2-soluble extract. mdpi.com |
| Column Chromatography | Sephadex LH-20 | MeOH:H2O (e.g., 9:1) | Further separation of fractions from silica gel chromatography. mdpi.comnih.gov |
| Column Chromatography | Sephadex LH-20 | EtOAc:MeOH (e.g., 4:1) | Purification of sub-fractions. nih.gov |
| Preparative RP-HPLC | C18 Column | Acetonitrile and deionized water | Final purification of isolated fractions to achieve high purity. rsc.org |
Solvent Extraction and Fractionation Methods
The isolation process commences with the extraction of metabolites from the dried and powdered plant material.
Solvent Extraction: The choice of solvent is critical and depends on the polarity of the target compounds. For flavonoids, ethanol (B145695) is a common choice for the initial extraction from the plant matrix. mdpi.comoiu.edu.sd Studies on Dalbergia odorifera have utilized 100% ethanol for exhaustive extraction. mdpi.comnih.gov The process involves soaking the plant material in the solvent, followed by filtration and concentration under reduced pressure to yield a crude extract. oiu.edu.sd
Fractionation: The crude extract is a complex mixture requiring simplification before chromatographic separation. This is achieved through liquid-liquid partitioning, also known as fractionation. The concentrated crude extract is partitioned between immiscible solvents of differing polarities. For instance, the ethanol extract of D. odorifera is often partitioned with dichloromethane (B109758) (CH2Cl2). mdpi.comnih.gov This step separates compounds based on their solubility, with this compound being found in the CH2Cl2-soluble fraction. mdpi.com This fraction can then be further partitioned using other solvents, such as n-hexane and ethyl acetate, to remove less polar compounds like chlorophylls (B1240455) and lipids before proceeding to column chromatography. rsc.org
Table 3: Solvents Used in Extraction and Fractionation of this compound
| Process | Solvent(s) | Purpose |
| Initial Extraction | 100% Ethanol | To create a crude extract from dried Dalbergia odorifera. mdpi.comnih.gov |
| Fractionation | Dichloromethane (CH2Cl2) | To partition the crude ethanol extract and isolate a fraction containing the target flavanone. mdpi.comnih.gov |
| Further Fractionation | n-hexane, Ethyl Acetate (EtOAc) | To further separate the CH2Cl2 fraction into sub-fractions based on polarity before chromatography. mdpi.comrsc.org |
Elucidation of Molecular Mechanisms of Action of 6,7,4 Trihydroxyflavanone
Modulation of Cellular Signaling Pathways by 6,7,4'-Trihydroxyflavanone
This compound has been shown to mitigate neurotoxicity by modulating key signaling pathways involved in cellular stress response and survival. nih.govmedchemexpress.com Research indicates that its protective effects are mediated through the upregulation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) and Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathways. nih.govmedchemexpress.com
The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. nih.gov this compound has been found to activate this pathway, contributing to its neuroprotective properties. nih.govnih.govresearchgate.net
Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Keap1. mdpi.com Upon stimulation by compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.govmdpi.com Studies have demonstrated that treatment with this compound leads to a time-dependent increase in the nuclear translocation of Nrf2 in SH-SY5Y cells. nih.govmdpi.com This nuclear translocation is a critical step in initiating the transcription of antioxidant and cytoprotective genes. mdpi.com Specifically, a dose-dependent nuclear translocation of Nrf2 has been observed, with cytosolic levels of Nrf2 decreasing within an hour of treatment. mdpi.com This translocation was sustained for up to six hours post-treatment. mdpi.com
Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1). mdpi.com HO-1 is a vital cytoprotective enzyme that plays a significant role in cellular defense against oxidative stress and apoptosis. nih.govmdpi.com Treatment with this compound has been shown to induce the expression of HO-1 in a time- and dose-dependent manner. nih.govmdpi.commdpi.com This upregulation of HO-1 is a key mechanism behind the protective effects of this compound against neurotoxicity. nih.govnih.gov The critical role of HO-1 induction was confirmed by inhibitor assays, where the use of an HO-1 inhibitor, tin protoporphyrin IX (SnPP), neutralized the cytoprotective effects of this compound. nih.govmdpi.com
The PI3K/Akt/mTOR signaling pathway is fundamental for cell survival, proliferation, and growth. mdpi.com Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders. mdpi.com this compound has been demonstrated to modulate this pathway, contributing to its neuroprotective effects. nih.govmedchemexpress.commdpi.com
Studies have shown that exposure to neurotoxins can suppress the phosphorylation of PI3K, Akt, and mTOR. mdpi.com Pre-treatment with this compound has been found to restore the phosphorylation levels of these proteins. mdpi.com Specifically, the compound reversed the decreased phosphorylation of PI3K, Akt, and mTOR induced by stressors in SH-SY5Y cells. mdpi.com The essential role of this pathway in the protective effects of this compound was further elucidated using an mTOR inhibitor, rapamycin, which abrogated the restored phosphorylation of mTOR by the flavanone (B1672756). mdpi.com This indicates that the neuroprotective effects of this compound are, at least in part, mediated through the activation of the PI3K/Akt/mTOR signaling cascade. mdpi.com
Research Findings on the Molecular Mechanisms of this compound
| Pathway Component | Effect of this compound | Experimental Observation | Reference |
| Nrf2 | Induction of Nuclear Translocation | Increased nuclear Nrf2 levels and decreased cytosolic levels in a time- and dose-dependent manner in SH-SY5Y cells. | nih.govmdpi.com |
| HO-1 | Upregulation of Expression | Increased mRNA and protein levels of HO-1 in a time- and dose-dependent manner in SH-SY5Y cells. | nih.govmdpi.commdpi.com |
| HO-1 Activity | Essential for Cytoprotection | Inhibition of HO-1 with SnPP neutralized the protective effects of this compound against neurotoxicity. | nih.govmdpi.com |
| NQO1 | Implied Upregulation | As a downstream target of Nrf2, its expression is expected to be increased following Nrf2 activation. | mdpi.comresearchgate.net |
| PI3K | Restoration of Phosphorylation | Restored suppressed phosphorylation levels in neurotoxin-exposed SH-SY5Y cells. | mdpi.com |
| Akt | Restoration of Phosphorylation | Reversed the decreased phosphorylation levels in neurotoxin-exposed SH-SY5Y cells. | mdpi.com |
| mTOR | Restoration of Phosphorylation | Reversed the decreased phosphorylation levels in neurotoxin-exposed SH-SY5Y cells; this effect was blocked by the mTOR inhibitor rapamycin. | mdpi.com |
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Regulation
Impact on Cell Survival and Apoptosis-Related Proteins
This compound (THF) demonstrates a significant influence on the delicate balance between cell survival and programmed cell death, or apoptosis, by modulating key proteins involved in this process.
In studies using SH-SY5Y neuroblastoma cells, pretreatment with THF was found to counteract the effects of methamphetamine (METH)-induced apoptosis. mdpi.com METH exposure typically leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, alongside the cleavage of caspases. mdpi.com However, pretreatment with THF effectively reversed these changes in a dose-dependent manner, preserving cell viability. mdpi.com This suggests that THF helps to maintain the integrity of the apoptotic pathway by regulating the expression of these crucial proteins. mdpi.com
Further research on hypoxia-induced neurotoxicity in SH-SY5Y cells showed that THF has a cytoprotective effect by restoring the expression of anti-apoptotic proteins. nih.gov The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis. nih.gov THF's ability to modulate the expression of proteins like Bcl-2 and Bax indicates its potential to interfere with the apoptotic cascade at a fundamental level. mdpi.comosu.edu
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Inducing Agent | Effect of this compound | Outcome | Reference |
| SH-SY5Y | Methamphetamine | Reverses the decrease in Bcl-2 and increase in Bax expression. | Protects against apoptosis. | mdpi.com |
| SH-SY5Y | Hypoxia (CoCl₂) | Restores the expression of anti-apoptotic proteins. | Cytoprotective effect. | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. genome.jpnih.govthermofisher.com This pathway consists of several sub-pathways, including the c-Jun N-terminal Kinase (JNK), Extracellular Signal-Regulated Kinase (ERK), and p38 pathways. genome.jpthermofisher.com this compound has been shown to interact with and modulate these pathways.
Inhibition of the c-Jun N-terminal Kinase (JNK) Sub-pathway
Research has demonstrated that this compound can significantly inhibit the JNK signaling pathway. nih.gov In studies on RANKL-induced osteoclast differentiation in RAW 264.7 cells and bone marrow macrophages, THF was found to inhibit the JNK pathway. nih.gov This inhibition is a key mechanism behind its ability to prevent the formation of osteoclasts, which are cells responsible for bone resorption. nih.gov The JNK pathway is a critical component of stress signaling and is implicated in various pathological processes. mdpi.comnih.gov By selectively inhibiting this sub-pathway, THF can exert specific cellular effects. The inhibition of JNK by THF leads to the downregulation of downstream targets like c-Fos and nuclear factor-activated T cells cytoplasm 1 (NFATc1), which are essential for osteoclastogenesis. nih.gov
Differential Effects on Extracellular Signal-Regulated Kinase (ERK) and p38 Pathways
Interestingly, the inhibitory action of this compound on the MAPK pathway appears to be selective. While it significantly inhibits the JNK pathway, studies have shown that it does not affect the ERK and p38 signaling pathways in the context of RANKL-induced osteoclast differentiation. nih.gov This differential effect highlights the specificity of THF's molecular interactions.
However, in other cellular contexts, THF has been shown to modulate ERK and p38. In a study on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, THF was found to downregulate the enhanced phosphorylation of ERK, p38, and JNK in activated T cells and HT-29 colon cells. semanticscholar.org This suggests that the effect of THF on these pathways may be cell-type and stimulus-dependent. The ERK pathway is typically associated with cell growth and differentiation, while the p38 pathway is activated by stress and inflammatory cytokines. nih.govnih.gov The ability of THF to modulate these pathways underscores its potential to influence a range of cellular responses.
Table 2: Interaction of this compound with MAPK Signaling Pathways
| Pathway | Cellular Context | Effect of this compound | Reference |
| JNK | RANKL-induced osteoclast differentiation | Significant inhibition | nih.gov |
| Activated T cells and HT-29 colon cells | Downregulation of phosphorylation | semanticscholar.org | |
| ERK | RANKL-induced osteoclast differentiation | No effect | nih.gov |
| Activated T cells and HT-29 colon cells | Downregulation of phosphorylation | semanticscholar.org | |
| p38 | RANKL-induced osteoclast differentiation | No effect | nih.gov |
| Activated T cells and HT-29 colon cells | Downregulation of phosphorylation | semanticscholar.org |
Nuclear Factor-kappa B (NF-κB) Pathway Modulations
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses, as well as cell survival and proliferation. j-morphology.comwikipedia.org Dysregulation of this pathway is linked to various inflammatory diseases and cancers. nih.govthieme-connect.com this compound has been shown to exert significant modulatory effects on the NF-κB pathway.
Suppression of NF-κB Activation and Translocation
Studies have consistently shown that this compound can suppress the activation and nuclear translocation of NF-κB. nih.govsemanticscholar.org In RANKL-induced osteoclastogenesis, THF was found to inhibit this pathway. nih.gov Furthermore, in a model of colitis, THF mitigated the nuclear translocation of the p65 subunit of NF-κB in activated T cells and HT-29 colon cells. semanticscholar.org It also preserved the levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, by preventing its degradation and phosphorylation. semanticscholar.org This inhibitory action on NF-κB is a key mechanism underlying the anti-inflammatory and immunomodulatory effects of THF.
Downregulation of Proinflammatory Mediators via NF-κB Cascade
The activation of the NF-κB cascade leads to the transcription of numerous genes encoding proinflammatory mediators, such as cytokines and chemokines. frontiersin.org By inhibiting the NF-κB pathway, this compound can effectively downregulate the expression of these inflammatory molecules. mdpi.com In a model of dextran sulfate sodium (DSS)-induced colitis, oral administration of THF attenuated the expression of pro-inflammatory cytokines in the colon and mesenteric lymph nodes. semanticscholar.org This demonstrates that THF's ability to modulate the NF-κB pathway translates into a tangible anti-inflammatory effect by curbing the production of key inflammatory mediators.
Interleukin (IL)-17 and Tumor Necrosis Factor (TNF) Signaling Pathways Modulation
While this compound is reported to possess anti-inflammatory properties nih.gov, specific details on its molecular interaction with and modulation of the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways are not extensively described in the available search results. The activity of related flavonoids has been clearly linked to the modulation of these pro-inflammatory pathways. mdpi.comresearchgate.netfrontiersin.orgnih.gov
The targeted inhibition of specific proinflammatory gene transcription by this compound has not been fully detailed in the provided research. Studies on other trihydroxyflavones have demonstrated the downregulation of messenger RNA (mRNA) levels for genes such as lymphotoxin alpha (Lta), interleukin 1 beta (Il1b), interleukin 6 (Il6), and C-C motif chemokine ligand 2 (Ccl2) in response to inflammatory stimuli. mdpi.com Although this compound exhibits general anti-inflammatory and anti-osteoclastogenic effects nih.govnih.gov, the precise profile of its impact on the transcription of these specific genes remains to be elucidated.
Enzymatic and Receptor-Level Interactions of this compound
Inhibition of Key Enzyme Activities
Research has identified that this compound can modulate cellular functions through the inhibition of key enzymes involved in various biological processes. In studies related to bone metabolism, the compound was found to inhibit osteoclast differentiation induced by RANKL. This inhibitory action is associated with the suppression of the expression of crucial osteoclast-related proteins and enzymes. nih.gov
Specifically, this compound was shown to inhibit the RANKL-induced expression of c-Fos, nuclear factor of activated T-cells 1 (NFATc1), and the enzyme Cathepsin K. nih.gov Furthermore, the compound has been investigated for its potential as a tyrosinase inhibitor. tandfonline.com
Table 1: Summary of Research Findings on Enzymatic and Protein Expression Inhibition by this compound
| Target Protein/Enzyme | Biological Context | Observed Effect | Source |
| c-Fos | Osteoclast Differentiation | Inhibition of RANKL-induced expression | nih.gov |
| NFATc1 | Osteoclast Differentiation | Inhibition of RANKL-induced expression | nih.gov |
| Cathepsin K | Bone Resorption | Inhibition of RANKL-induced expression | nih.gov |
| c-Src | Osteoclast Differentiation | Inhibition of RANKL-induced expression | nih.gov |
| Tyrosinase | Melanogenesis | Investigated as a potential inhibitor | tandfonline.com |
Receptor Activator of NF-κB Ligand (RANKL) Pathway Disruption in Osteoclastogenesis
The differentiation and activation of osteoclasts, the cells responsible for bone resorption, are primarily regulated by the Receptor Activator of Nuclear Factor-κB (RANK) and its ligand, RANKL. nih.govfrontiersin.org The interaction between RANKL and RANK on osteoclast precursors triggers a signaling cascade that is essential for osteoclastogenesis. mdpi.com Disruption of this pathway is a major focus for therapies aimed at treating bone loss diseases like osteoporosis. frontiersin.org this compound has been identified as a potent inhibitor of this pathway. nih.govresearchgate.net
This compound has been shown to inhibit the differentiation of osteoclasts from their macrophage precursors in a dose-dependent manner. nih.govresearchgate.net Studies using bone marrow macrophages (BMMs) and RAW 264.7 cells have demonstrated that treatment with this compound significantly reduces the formation of mature, multinucleated osteoclasts induced by RANKL. nih.gov This inhibition is associated with the downregulation of key transcription factors necessary for osteoclastogenesis, including c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). nih.govresearchgate.net NFATc1 is considered a master regulator of osteoclast differentiation. nih.govthno.org By suppressing the expression of these critical factors, this compound effectively halts the developmental program of osteoclasts.
For mature osteoclasts to resorb bone, they must form a specialized, actin-rich structure known as the actin ring or sealing zone. mdpi.com This ring creates a sealed compartment between the osteoclast and the bone surface, into which protons and lytic enzymes are secreted to dissolve the mineral and organic components of the bone matrix. The formation of this actin ring is a prerequisite for bone resorption. mdpi.com Research has demonstrated that this compound disrupts the formation of this critical actin ring in mature osteoclasts. nih.govresearchgate.net This impairment of the cellular architecture renders the osteoclasts dysfunctional, thereby inhibiting their bone-resorbing activity. Other flavanones, such as naringenin (B18129), have also been shown to suppress F-actin ring formation. mdpi.com
Data Tables
Table 1: Inhibitory Effects of this compound and Related Flavonoids on Key Molecular Targets.
| Compound | Target | Effect | IC₅₀/Concentration | Cell/System | Reference |
|---|---|---|---|---|---|
| This compound | c-Src | Inhibition of expression | Not specified | RANKL-induced RAW 264.7 cells and BMMs | nih.gov, researchgate.net |
| This compound | Cathepsin K | Inhibition of expression | Not specified | RANKL-induced RAW 264.7 cells and BMMs | nih.gov, researchgate.net |
| This compound | RANKL-induced osteoclast differentiation | Inhibition | Not specified | RAW 264.7 cells and BMMs | nih.gov, researchgate.net |
| This compound | Actin ring formation | Impairment | Not specified | Mature osteoclasts | nih.gov, researchgate.net |
| 7,3',4'-Trihydroxyflavone | COX-1 | Inhibition | 36.7 µM | Enzyme activity assay | , caymanchem.com |
Note: BMMs (Bone Marrow Macrophages), COX-1 (Cyclooxygenase-1), c-Src (Cellular-Src Tyrosine Kinase), iNOS (Inducible Nitric Oxide Synthase), RANKL (Receptor Activator of NF-κB Ligand).
Preclinical Mechanistic Investigations of Biological Activities
Anti-Inflammatory Mechanisms of 6,7,4'-Trihydroxyflavanone
Preclinical research has begun to uncover the anti-inflammatory potential of this compound (THF), a flavanone (B1672756) isolated from Dalbergia odorifera. researchgate.net Investigations using both cell-based and animal models have provided initial insights into the molecular pathways through which this compound may exert its effects.
In Vitro Cellular Models of Inflammation (e.g., RAW 264.7 Cells, Macrophage Models)
While macrophage cell lines such as RAW 264.7 are standard models for evaluating the anti-inflammatory properties of natural compounds, specific studies detailing the direct effects of this compound on these particular cells are limited in the available scientific literature. However, in vitro research has been conducted using other relevant cell types, such as Jurkat T-cells and HT-29 colon cells, to explore the compound's impact on inflammatory signaling pathways. researchgate.netnih.gov These studies show that this compound regulates the activity of Jurkat and HT-29 cells through the NFκB and MAPK signaling pathways under stimulated conditions. researchgate.netnih.gov
Detailed quantitative data on the suppression of specific proinflammatory mediators such as Nitric Oxide (NO), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-6 (IL-6) by this compound in macrophage models is not extensively covered in existing research. The primary in vitro evidence points towards its regulatory action on the NFκB and MAPK pathways, which are known to be upstream regulators of the production of these inflammatory molecules. researchgate.netnih.gov
Scientific literature containing direct comparative studies on the bioactivity of this compound in two-dimensional (2D) versus three-dimensional (3D) cell culture models of inflammation is not available at present. Such studies are crucial as 3D models often more accurately mimic the in vivo microenvironment, and flavonoids have shown differential activity between these models. nih.govexlibrisgroup.com
In Vivo Experimental Models of Inflammation (e.g., Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis)
The anti-inflammatory properties of this compound have been investigated in vivo using the dextran sulfate sodium (DSS)-induced colitis model in mice, which mimics aspects of inflammatory bowel disease (IBD). researchgate.netnih.gov
In the DSS-induced colitis model, this compound was found to alleviate intestinal inflammation by modulating the activity of T-cells and colon cells. researchgate.netnih.gov The compound's mechanism is linked to the regulation of the NFκB and MAPK signaling pathways, which are critical in the pathogenesis of IBD. nih.gov T-cells, particularly effector T-cells, are known to play a significant role in the immune-mediated inflammatory response characteristic of colitis. researchgate.net By regulating the activity of these key immune cells and intestinal colon cells, this compound demonstrates a potential to mitigate the underlying cellular drivers of the disease. researchgate.netnih.gov
Oral administration of this compound in the DSS-induced colitis mouse model led to a significant attenuation of both macroscopic and molecular signs of inflammation. researchgate.netnih.gov Mice treated with the compound showed a reduction in key clinical indicators of colitis severity. researchgate.net
Gross Manifestations:
Body Weight: The compound mitigated the reduction in body weight typically associated with DSS-induced colitis. nih.gov
Colon Length: It attenuated the shrinkage of the colon, a characteristic sign of inflammation and damage in this model. nih.gov
Clinical Symptoms: Treatment with this compound led to improvements in the shape of the stool and a reduction in visible symptoms like rubefaction (redness) around the anus and bleeding. researchgate.net
Molecular Manifestations:
Pro-inflammatory Cytokines: The compound reduced the enhanced expression of pro-inflammatory cytokines within the colon and the mesenteric lymph nodes, indicating a dampening of the local and regional immune response. researchgate.netnih.gov
Table 1: Summary of In Vivo Effects of this compound in DSS-Induced Colitis Model
| Parameter | Observation | Reference |
|---|---|---|
| Gross Manifestations | ||
| Body Weight Loss | Attenuated | nih.gov |
| Colon Shrinkage | Attenuated | nih.gov |
| Clinical Symptoms (Bleeding, Stool Consistency) | Ameliorated | researchgate.net |
| Disease Activity Index (DAI) | Reduced | researchgate.net |
| Molecular Manifestations | ||
| Pro-inflammatory Cytokine Expression (Colon & Mesenteric Lymph Nodes) | Reduced | nih.gov |
| Cellular Mechanisms | ||
| T-cell and Colon Cell Activity | Modulated via NFκB and MAPK pathways | researchgate.netnih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nitric Oxide |
| Interleukin-1β |
| Tumor Necrosis Factor-alpha |
Antioxidant Mechanisms of this compound
This compound (THF) demonstrates significant antioxidant properties through a multi-faceted approach that includes direct interaction with reactive oxygen species and modulation of endogenous defense systems. These mechanisms collectively contribute to the compound's ability to mitigate cellular damage induced by oxidative stress.
The fundamental antioxidant activity of this compound involves its capacity to directly neutralize harmful free radicals. Its molecular structure, characterized by the presence of multiple hydroxyl groups, enhances its ability to act as a potent free radical scavenger. biosynth.com This direct scavenging action is a primary mode of action, allowing the compound to reduce oxidative stress and prevent cellular damage initiated by reactive oxygen species. biosynth.com In experimental models, pretreatment with this compound has been shown to effectively suppress the generation of ROS in neuronal cells under hypoxic conditions, confirming its protective role against oxidative bursts. nih.gov
Beyond direct scavenging, this compound reinforces the cell's own defense network against oxidative stress. Pre-treatment with the compound has been observed to attenuate oxidative stress by preserving the expression and activity of crucial endogenous antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT). nih.gov In studies using SH-SY5y neuronal cells exposed to cobalt chloride (CoCl2) to mimic hypoxic conditions, this compound treatment led to a significant, dose-dependent upregulation in the expression of both SOD and CAT. nih.gov This restoration of the cell's enzymatic antioxidant capacity is a key mechanism for protecting neuronal cells from hypoxia-induced damage. nih.govnih.gov
Table 1: Effect of this compound on Antioxidant Enzyme Expression in CoCl₂-Induced Hypoxic SH-SY5y Cells
| Treatment Group | Concentration (µM) | Relative SOD Expression | Relative CAT Expression |
|---|---|---|---|
| Control | 0 | Normal | Normal |
| CoCl₂ only | - | Decreased | Decreased |
| THF + CoCl₂ | 10 | Increased vs. CoCl₂ only | Increased vs. CoCl₂ only |
| THF + CoCl₂ | 20 | Further Increased | Further Increased |
| THF + CoCl₂ | 40 | Significantly Increased | Significantly Increased |
This table is illustrative, based on findings that this compound (THF) upregulates SOD and CAT expression in a dose-dependent manner under hypoxic conditions induced by Cobalt Chloride (CoCl₂). nih.gov
This compound modulates cellular signaling pathways that are critical for managing oxidative stress. A primary mechanism is the enhancement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn promotes the expression of Heme Oxygenase-1 (HO-1). nih.gov HO-1 is a vital cytoprotective enzyme that plays a significant role in the cellular defense against oxidative insults. By stimulating Nrf2 nuclear translocation and subsequently boosting HO-1 expression, this compound helps to mitigate the neurotoxicity induced by both hypoxic conditions and substances like methamphetamine. nih.gov This regulatory action on the Nrf2/HO-1 axis demonstrates a sophisticated mechanism for controlling the oxidative stress response and protecting neuronal cells.
Neuroprotective Mechanisms of this compound
The neuroprotective effects of this compound are closely linked to its antioxidant capabilities and its ability to intervene in apoptotic signaling pathways triggered by neuronal stress.
Hypoxia, or oxygen deprivation, is a major cause of neuronal damage and is implicated in various neurodegenerative disorders. nih.gov In preclinical studies, this compound has shown a marked cytoprotective effect against neurotoxicity induced by chemical hypoxia. Using cobalt chloride (CoCl₂) to simulate hypoxic conditions in the SH-SY5y human neuroblastoma cell line, research has found that pre-treatment with this compound significantly restores cell viability in a dose-dependent manner. nih.gov This protective effect underscores its potential as a modulator in neurotoxic conditions induced by hypoxia. nih.gov
Table 2: Neuroprotective Effect of this compound on Cell Viability in a CoCl₂-Induced Hypoxia Model
| Treatment Group | Concentration (µM) | Relative Cell Viability |
|---|---|---|
| Control | 0 | 100% |
| CoCl₂ only | - | Significantly Reduced |
| THF + CoCl₂ | 10 | Partially Restored |
| THF + CoCl₂ | 20 | Significantly Restored |
| THF + CoCl₂ | 40 | Highly Restored |
This table is illustrative, based on findings that this compound (THF) significantly restored the viability of SH-SY5y cells in a dose-dependent manner following neurotoxicity induced by Cobalt Chloride (CoCl₂). nih.gov
A key aspect of the neuroprotective action of this compound is its ability to modulate the expression of proteins involved in apoptosis, or programmed cell death. In SH-SY5y cells subjected to CoCl₂-induced hypoxia, pre-treatment with the compound was found to restore the expression of anti-apoptotic proteins. nih.gov Specifically, it partially restored the suppressed expression of B-cell lymphoma 2 (Bcl-2), an important anti-apoptotic protein. Concurrently, it suppressed the activation of key executioner proteins in the apoptotic cascade, leading to reduced cleavage of caspase-3 and caspase-7. nih.gov By preserving anti-apoptotic proteins and inhibiting pro-apoptotic caspases, this compound directly interferes with the cell death machinery activated by hypoxic stress. nih.gov
Table 3: Modulation of Apoptosis-Related Proteins by this compound in Hypoxic SH-SY5y Cells
| Protein | Effect of CoCl₂-Induced Hypoxia | Effect of this compound Pre-treatment |
|---|---|---|
| Bcl-2 | Expression Suppressed | Expression Partially Restored |
| Cleaved Caspase-3 | Expression Increased | Cleavage Suppressed |
| Cleaved Caspase-7 | Expression Increased | Cleavage Suppressed |
This table summarizes the observed effects of this compound on key apoptosis-regulating proteins in a neuronal cell model of hypoxia. nih.gov
Protection Against Hypoxia-Induced Neurotoxicity (e.g., Cobalt Chloride (CoCl2) Models)
Suppression of Hypoxia-Related Gene Expression (e.g., HIF1α, p53, VEGF, GLUT1)
Under hypoxic (low oxygen) conditions, the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α) is activated. nih.gov This triggers the expression of several genes that help cells adapt to the low oxygen environment, including p53, vascular endothelial growth factor (VEGF), and glucose transporter 1 (GLUT1). nih.gov While this is a normal cellular response, prolonged hypoxia and the associated gene expression changes can lead to neuronal damage. nih.gov
Pre-treatment with this compound has been shown to suppress the CoCl₂-induced expression of hypoxia-related genes at both the mRNA and protein levels in SH-SY5y neuroblastoma cells. nih.govnih.gov Specifically, it downregulates the expression of HIF-1α, p53, VEGF, and GLUT1. nih.govnih.gov This suggests that this compound can mitigate the cellular stress response to hypoxia, potentially protecting neuronal cells from damage. nih.gov
| Gene | Effect of this compound Pre-treatment under Hypoxic Conditions |
| HIF1α | Suppressed expression at mRNA and protein levels nih.govnih.gov |
| p53 | Suppressed expression at mRNA and protein levels nih.govnih.gov |
| VEGF | Suppressed expression at mRNA and protein levels nih.govnih.gov |
| GLUT1 | Suppressed expression at mRNA and protein levels nih.govnih.gov |
Mitigation of Methamphetamine (METH)-Induced Neurotoxicity
Methamphetamine (METH) is a psychostimulant that can cause significant damage to the nervous system. nih.gov Research indicates that this compound can protect neuronal cells from this damage through multiple mechanisms. nih.govmdpi.com
Modulation of Apoptosis-Related Proteins in Neuronal Cells
METH exposure can trigger apoptosis, or programmed cell death, in neuronal cells. frontiersin.org this compound has been found to counteract this by modulating the expression of proteins involved in the apoptotic pathway. nih.govmdpi.com In studies using SH-SY5y cells, pre-treatment with this flavanone was shown to maintain the expression of anti-apoptotic proteins that are typically downregulated by METH. mdpi.comworldscientific.comnih.gov
Attenuation of METH-Induced Oxidative Stress
One of the primary ways METH induces neurotoxicity is by causing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.com This leads to damage to cellular components. mdpi.com this compound helps to alleviate this by preserving the levels of antioxidant proteins such as superoxide dismutase (SOD) and catalase (CAT). mdpi.com By restoring the expression of these crucial enzymes, it mitigates the oxidative stress induced by METH. mdpi.com
Potential Implications in Neurodegenerative Disease Pathogenesis (e.g., Alzheimer's Disease, Parkinson's Disease)
The neuroprotective effects of this compound against hypoxia and METH-induced damage suggest its potential therapeutic role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Hypoxia-induced neurotoxicity is considered a contributing factor to the development of these conditions. nih.gov By protecting neurons from hypoxic stress, this compound may help to slow the progression of such diseases. nih.gov
Furthermore, many flavonoids are being investigated for their neuroprotective properties in the context of Alzheimer's and Parkinson's. researchgate.netbiorxiv.orgsemanticscholar.org These compounds are often studied for their ability to counteract oxidative stress and neuroinflammation, key pathological features of these diseases. mdpi.comresearchgate.net The demonstrated antioxidant and anti-apoptotic activities of this compound align with the therapeutic strategies being explored for these debilitating neurological disorders. nih.govnih.govmdpi.com
Anti-Osteoclastogenic Mechanisms of this compound
Inhibition of Osteoclast Formation and Bone Resorption Processes
This compound has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, and subsequent bone resorption. nih.gov Osteoclasts are cells responsible for breaking down bone tissue. In studies, this flavanone has been shown to inhibit the differentiation of precursor cells into mature osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.gov
It also disrupts the formation of the actin ring, a crucial structure for osteoclast function, thereby suppressing their bone-resorbing activity. nih.gov Mechanistically, this compound achieves this by inhibiting the c-Jun-N-terminal kinase (JNK) signaling pathway and downregulating the expression of key transcription factors for osteoclast differentiation, such as c-Fos and nuclear factor of activated T-cells 1 (NFATc1). nih.gov These findings suggest that this compound could be a valuable agent in treating bone diseases characterized by excessive bone resorption. nih.gov
| Process | Effect of this compound |
| Osteoclast Differentiation | Inhibits RANKL-induced differentiation nih.gov |
| Actin Ring Formation | Disrupts formation nih.gov |
| Bone Resorption | Suppresses activity nih.gov |
| JNK Signaling Pathway | Inhibits pathway nih.gov |
| c-Fos Expression | Inhibits expression nih.gov |
| NFATc1 Expression | Inhibits expression nih.gov |
Downregulation of Osteoclastogenic Transcription Factors (e.g., c-Fos, Nuclear Factor-Activated T Cells Cytoplasm 1 (NFATc1))
The molecular mechanisms underlying the anti-osteoclastogenic effects of this compound involve the suppression of key transcription factors essential for osteoclast differentiation. Research has demonstrated that this compound, also referred to as THF, significantly inhibits the expression of c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). mdpi.com
RANKL is a critical cytokine for osteoclast formation, and its signaling pathway activates a cascade of transcription factors, with c-Fos and its downstream target NFATc1 being indispensable for osteoclastogenesis. The flavanone has been shown to impede the RANKL-induced expression of both c-Fos and NFATc1 in bone marrow macrophages. mdpi.com This inhibitory action on these master regulators of osteoclast differentiation directly contributes to the suppression of osteoclast formation and function.
The downregulation of these transcription factors by this compound is a pivotal aspect of its bone-protective properties, as it effectively halts the cellular programming that leads to the development of bone-resorbing osteoclasts.
| Transcription Factor | Effect of this compound | Significance |
|---|---|---|
| c-Fos | Inhibited RANKL-induced expression | A key regulator of osteoclast lineage commitment. |
| NFATc1 | Inhibited RANKL-induced expression | A master transcription factor for osteoclast differentiation. |
Efficacy in In Vivo Models of Bone Loss (e.g., Lipopolysaccharide (LPS)-induced Bone Loss)
The therapeutic potential of this compound in preventing pathological bone loss has been substantiated in preclinical in vivo models. Specifically, its efficacy has been demonstrated in a lipopolysaccharide (LPS)-induced bone loss model in mice. mdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory bone loss, a condition that mimics aspects of diseases like periodontitis and rheumatoid arthritis.
In this model, the administration of this compound demonstrated a protective effect against bone degradation. mdpi.com Treatment with the flavanone led to a recovery in the reduction of bone volume per tissue volume and trabecular number. mdpi.com Furthermore, it attenuated the augmentation of trabecular separation, a hallmark of bone loss. mdpi.com These findings indicate that this compound can effectively counteract the detrimental effects of inflammatory stimuli on bone integrity in a living organism.
| Bone Parameter | Effect of LPS | Effect of this compound Treatment |
|---|---|---|
| Bone Volume/Tissue Volume | Reduction | Recovery |
| Trabecular Number | Reduction | Recovery |
| Trabecular Separation | Augmentation | Attenuation |
Immunomodulatory Mechanisms of this compound
Regulation of T-Cell Activation and Function
Beyond its effects on bone cells, this compound exhibits immunomodulatory properties by regulating the activity of T-cells. T-lymphocytes are key players in the adaptive immune system, and their dysregulation can contribute to various inflammatory conditions. Studies have shown that this compound can modulate the activity of T-cells and colon cells, suggesting its potential in mitigating intestinal inflammation. mdpi.com
In a dextran sulfate sodium (DSS)-induced colitis model, a well-established model for inflammatory bowel disease, oral administration of this compound was found to alleviate the symptoms of colitis. mdpi.com This was achieved, in part, by modulating the activity of T-cells. mdpi.com The compound was observed to regulate the activity of Jurkat cells, a human T-lymphocyte cell line, through the NFκB and MAPK pathways under stimulated conditions. mdpi.com This indicates a direct influence of this compound on T-cell signaling pathways that are crucial for their activation and function.
Effects on Pro- and Anti-inflammatory Cytokine Production
A significant aspect of the immunomodulatory function of this compound is its ability to modulate the production of cytokines, the signaling molecules that orchestrate inflammatory responses. Research has indicated that this flavanone can attenuate the expression of pro-inflammatory cytokines.
In the DSS-induced colitis model, administration of this compound led to a reduction in the enhanced expression of pro-inflammatory cytokines in the colon and mesenteric lymph nodes. mdpi.com While the specific cytokines modulated by this compound in this study were not fully detailed, research on structurally similar flavones provides further insight. For instance, 6,3',4'- and 7,3',4'-trihydroxyflavone have been shown to significantly downregulate the gene expression of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6) in a dose-dependent manner. mdpi.comnih.gov At certain concentrations, these related compounds were also able to suppress the transcription of tumor necrosis factor-α (TNF-α). mdpi.comnih.gov
These findings suggest that a key mechanism of the anti-inflammatory and immunomodulatory effects of this compound is likely its ability to suppress the production of key pro-inflammatory cytokines, thereby dampening the inflammatory cascade.
| Cytokine | Effect of 6,3',4'- and 7,3',4'-Trihydroxyflavone |
|---|---|
| Interleukin-1β (IL-1β) | Significantly downregulated gene expression |
| Interleukin-6 (IL-6) | Significantly downregulated gene expression |
| Tumor Necrosis Factor-α (TNF-α) | Suppressed transcription at higher concentrations |
Structure Activity Relationship Sar and Derivatization Strategies for 6,7,4 Trihydroxyflavanone
Influence of Hydroxyl Group Position and Flavanone (B1672756) Structure on Biological Activity
The hydroxylation pattern on the A-ring significantly influences a flavonoid's physicochemical properties and biological functions. In 6,7,4'-trihydroxyflavanone, the presence of two adjacent hydroxyl groups at the C6 and C7 positions creates a catechol-like system on the A-ring. This feature is relatively uncommon compared to the more typical 5,7-dihydroxylation pattern found in many flavonoids.
Research comparing flavonoids with different A-ring substitutions reveals the importance of this region. For instance, studies on monohydroxy flavanones suggest that a hydroxyl group at the C6 position may confer higher antioxidant activity compared to one at the C7 position. mdpi.com The 6-hydroxy group's ability to protect DNA against oxidative damage was predicted to be more effective than that of 7-hydroxyflavanone. mdpi.com Furthermore, the acidity of the hydroxyl groups, which affects reaction mechanisms, is position-dependent, with the 7-OH group often being the most acidic site in many flavonoids. acs.org
When comparing the flavone (B191248) analogues 6,3',4'-trihydroxyflavone and 7,3',4'-trihydroxyflavone , which share the same B-ring catechol structure but differ in their A-ring hydroxylation, distinct activities are observed. Both have demonstrated antioxidant and anti-inflammatory properties, highlighting that both substitution patterns can yield active compounds. patsnap.com The 5,6,7-trihydroxy arrangement on the A-ring, as seen in the flavone baicalein, has been identified as crucial for potent α-glucosidase inhibition, indicating that a dense hydroxylation pattern in this region can be a key determinant for specific enzyme inhibitory activities. oup.com For this compound, the A-ring's catechol system may contribute to its antioxidant action, potentially compensating for the lack of a similar system on the B-ring. semanticscholar.org
| Compound | A-Ring Hydroxylation | B-Ring Hydroxylation | Reported Biological Activity/Property | Reference |
|---|---|---|---|---|
| 6-Hydroxyflavanone | 6-OH | None | Predicted higher antioxidant activity than 7-hydroxyflavanone; protects DNA from oxidative damage. | mdpi.com |
| 7-Hydroxyflavanone | 7-OH | None | Lower predicted antioxidant activity compared to 6-hydroxyflavanone. | mdpi.com |
| 6,3',4'-Trihydroxyflavone | 6-OH | 3',4'-diOH (Catechol) | Antioxidant and anti-inflammatory activities. | patsnap.com |
| 7,3',4'-Trihydroxyflavone | 7-OH | 3',4'-diOH (Catechol) | Antioxidant and anti-inflammatory activities. | patsnap.com |
| Baicalein (5,6,7-Trihydroxyflavone) | 5,6,7-triOH | None | Potent rat intestinal α-glucosidase inhibitor. | oup.com |
One of the most critical structural features for high antioxidant activity in flavonoids is the presence of a catechol group—an ortho-dihydroxy (3',4'-diOH) arrangement—on the B-ring. researchgate.netnih.govresearchgate.net This configuration is a powerful hydrogen and electron donor, which allows the molecule to effectively scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The resulting flavonoid radical is stabilized through electron delocalization, making the parent molecule a potent free radical scavenger. nih.govresearchgate.net
| Compound | B-Ring Hydroxylation | Antioxidant Activity (DPPH Radical Scavenging) | Reference |
|---|---|---|---|
| 4',5,7-Trihydroxyflavanone (Naringenin) | 4'-OH | 31.85% inhibition at 15.63 µg/mL | researchgate.net |
| 3',4',5,7-Tetrahydroxyflavanone (Eriodictyol) | 3',4'-diOH (Catechol) | 83.11% inhibition at 15.63 µg/mL | researchgate.net |
The C-ring distinguishes different classes of flavonoids. Flavanones, such as this compound, are characterized by a saturated C-ring, specifically the absence of a double bond between the C2 and C3 positions. nih.govfoodengprog.org This is the primary structural difference from flavones, which possess a C2-C3 double bond. nih.govnih.gov
This structural feature has significant implications for the molecule's electronic properties and bioactivity. The C2-C3 double bond in flavones creates a planar structure and allows for extended conjugation of the pi-electron system across the A, B, and C rings. researchgate.netresearchgate.net This conjugation enhances the stability of the flavonoid radical formed during antioxidant reactions, thereby increasing the radical-scavenging capacity. researchgate.net Because this compound lacks this C2-C3 double bond, the electronic communication between the B-ring and the rest of the molecule is limited, which generally results in lower antioxidant activity compared to its corresponding flavone analogue, 6,7,4'-trihydroxyflavone. nih.govresearchgate.net
Additionally, some flavonoids, known as flavonols, have a hydroxyl group at the C3 position of the C-ring. This 3-OH group is also considered an important feature for antioxidant and other biological activities. nih.govnih.govnih.gov The absence of both the C2-C3 double bond and the 3-OH group in the C-ring of this compound are defining structural characteristics that shape its unique biological profile.
Semisynthesis and Chemical Modification Approaches for this compound Analogs
The chemical modification of natural products is a well-established strategy in medicinal chemistry to develop new agents with improved potency, selectivity, or pharmacokinetic properties. researchgate.net Starting from a natural scaffold like this compound, targeted chemical changes can be introduced to create a library of analogues for biological screening.
The design of new derivatives of this compound can be guided by SAR principles. Modifications often target the hydroxyl groups or introduce new functional moieties to alter the molecule's interaction with biological targets. Common strategies include:
O-methylation: Replacing hydroxyl groups with methoxy (B1213986) (-OCH₃) groups can alter a compound's polarity, metabolic stability, and ability to form hydrogen bonds. While O-methylation can sometimes decrease radical scavenging capacity, it has been shown to enhance other activities, such as anticancer or thrombin inhibitory effects in quercetin (B1663063) derivatives. nih.govlookchem.com
Hydroxylation/Dehydroxylation: The addition or removal of hydroxyl groups at specific positions can fine-tune activity. For example, introducing a hydroxyl group at the 3'-position of the B-ring to create a catechol moiety would be a logical strategy to enhance the antioxidant activity of this compound.
Glycosylation: The attachment of sugar moieties can improve water solubility and bioavailability, although it may decrease the intrinsic antioxidant activity of the aglycone. nih.gov
Introduction of Heterocyclic Rings: Synthesizing hybrid molecules by attaching other bioactive scaffolds, such as 1,3,4-thiadiazole, has been used to create novel flavonol derivatives with potent antifungal activity. acs.org
Halogenation: The introduction of halogen atoms can significantly alter electronic properties and binding interactions, a strategy that has been used to create potent flavone-based anxiolytic agents. nih.gov
One study detailed the synthesis of sixteen analogues of 3',4',7-trihydroxyflavanone to evaluate their effects on melanogenesis, demonstrating how systematic modification of the flavonoid core can be used to optimize a specific biological response. patsnap.com Such synthetic approaches allow for the exploration of chemical space around the this compound scaffold to identify derivatives with more desirable pharmacological profiles. nih.gov
A fundamental structural modification is to change the core flavonoid skeleton itself. Isoflavones are structural isomers of flavones and flavanones where the B-ring is attached to the C3 position of the C-ring, rather than the C2 position. nih.govmdpi.com This seemingly minor shift results in a profoundly different three-dimensional shape and, consequently, a distinct biological activity profile.
The isoflavone (B191592) analog of this compound is 6,7,4'-trihydroxyisoflavone (B192597) . This compound, also known as 6-hydroxydaidzein, is a major metabolite of the soy isoflavone daidzein. nih.govcaymanchem.com Research has shown that 6,7,4'-trihydroxyisoflavone possesses a wide range of biological activities that are distinct from those typically associated with flavanones. These reported activities include:
Anticancer effects: It suppresses the growth of colon cancer cells and induces cell cycle arrest. caymanchem.com
Metabolic regulation: It inhibits adipogenesis (the formation of fat cells) in preadipocytes. caymanchem.com
Neuroprotective effects: It has been shown to improve learning and memory in animal models. caymanchem.com
Bone health: It inhibits osteoclast formation and prevents bone loss in mice. caymanchem.com
Enzyme inhibition: It acts as an inhibitor of the enzyme tyrosinase. nih.gov
Anti-inflammatory activity: It functions as an anti-inflammatory agent. nih.gov
The exploration of isoflavone analogs like 6,7,4'-trihydroxyisoflavone illustrates how altering the fundamental C-B ring linkage opens up entirely new avenues of biological activity, moving from the general antioxidant properties often associated with flavonoids to more specific interactions with cellular signaling pathways and receptors. caymanchem.comresearchgate.net
| Compound | Class | Key Structural Feature | Reported Biological Activities | Reference |
|---|---|---|---|---|
| This compound | Flavanone | B-ring at C2 | Found in Dalbergia odorifera. wikipedia.org General flavonoid activities are implied, but specific studies are limited. | wikipedia.org |
| 6,7,4'-Trihydroxyisoflavone | Isoflavone | B-ring at C3 | Inhibits cancer cell growth, inhibits adipogenesis, improves memory, prevents bone loss, tyrosinase inhibitor, anti-inflammatory, PPAR agonist. | nih.govcaymanchem.com |
Metabolism and Biotransformation Studies of 6,7,4 Trihydroxyflavanone
In Vitro Metabolic Fate using Cellular or Subcellular Models
The metabolic fate and biological effects of 6,7,4'-Trihydroxyflavanone, also referred to as THF in some literature, have been investigated using a variety of in vitro models. These studies, while often focused on pharmacological endpoints, provide crucial insights into the compound's interaction with and metabolism by cells.
Human cell lines have been instrumental in elucidating the molecular pathways affected by this compound. In studies using Jurkat (T lymphocyte) and HT-29 (colon adenocarcinoma) cells, the compound was shown to regulate cellular activity through the NF-κB and MAPK signaling pathways. nih.gov Research on RAW 264.7 cells (murine macrophages) and bone marrow-derived macrophages demonstrated that this compound inhibits osteoclast differentiation by targeting the c-Jun-N-terminal kinase (JNK) signaling pathway. nih.gov Furthermore, its neuroprotective potential has been explored in SH-SY5Y human neuroblastoma cells, where it was found to mitigate neurotoxicity. nih.gov
While direct metabolic profiling of this compound in subcellular fractions like human liver microsomes (HLMs) or S9 fractions is not extensively detailed in the available literature, these systems are standard for investigating flavonoid metabolism. karger.comunizg.hr For instance, HLMs are used to identify the specific CYP isozymes responsible for phase I metabolism of flavonoids. unizg.hr Similarly, liver S9 fractions, which contain a broader range of enzymes including UGTs and SULTs, are used to study phase II conjugation reactions. researchgate.net Given the structure of this compound, it is anticipated that its three hydroxyl groups are primary sites for glucuronidation and sulfation, processes that are readily studied in these subcellular models. nih.govscispace.com
| Cellular/Subcellular Model | Cell Type/Origin | Key Research Finding Related to Metabolism/Activity | Reference |
|---|---|---|---|
| Jurkat Cells | Human T lymphocyte | Regulates cellular activity via NF-κB and MAPK pathways. | nih.gov |
| HT-29 Cells | Human colon adenocarcinoma | Modulates activity through NF-κB and MAPK signaling. | nih.gov |
| RAW 264.7 Cells | Murine macrophage | Inhibits RANKL-induced osteoclast differentiation via the JNK pathway. | nih.gov |
| Bone Marrow Macrophages | Murine | Inhibits osteoclast formation and bone resorption. | nih.gov |
| SH-SY5Y Cells | Human neuroblastoma | Exhibits protective effects against induced neurotoxicity. | nih.gov |
| Human Liver Microsomes (HLM) | Subcellular fraction | Standard model for studying phase I (CYP-mediated) metabolism of flavonoids. | karger.comunizg.hr |
| Liver S9 Fractions | Subcellular fraction | Standard model for studying phase I and phase II (e.g., glucuronidation, sulfation) metabolism. | researchgate.net |
In Vivo Biotransformation and Pharmacokinetic Research in Preclinical Animal Models
Preclinical studies in animal models confirm that this compound is orally bioavailable and exerts systemic biological effects. While specific pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) are not detailed in the reviewed literature, the observed efficacy in disease models after oral administration points to sufficient absorption and distribution.
In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, oral administration of this compound led to a significant attenuation of disease symptoms, including reduced body weight loss and colon shrinkage. nih.gov The compound also decreased the expression of pro-inflammatory cytokines in the colon, indicating that it reaches the gastrointestinal tract and associated lymphoid tissues in a biologically active form. nih.gov
Another study utilized a lipopolysaccharide (LPS)-induced bone loss model in mice. nih.gov Oral administration of this compound effectively prevented bone loss, recovering bone volume and trabecular number. This outcome suggests that the compound and/or its metabolites are absorbed from the gut, distributed systemically to bone tissue, and retain their ability to inhibit osteoclast activity in vivo. nih.gov
| Animal Model | Condition Studied | Key Finding Related to Biotransformation/Pharmacokinetics | Reference |
|---|---|---|---|
| Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | Oral administration was effective, indicating gastrointestinal absorption and local/systemic activity. | nih.gov |
| Mouse | Lipopolysaccharide (LPS)-Induced Bone Loss | Oral administration prevented bone loss, demonstrating systemic bioavailability and distribution to bone tissue. | nih.gov |
Identification and Characterization of Key Metabolites
Specific metabolites of this compound have not been explicitly isolated and characterized in the scientific literature. However, based on the well-established metabolic pathways for flavonoids, its biotransformation products can be predicted with a high degree of confidence. karger.comwur.nl The structure of this compound, with hydroxyl groups at positions 6, 7, and 4', makes it a prime substrate for phase II conjugation reactions. nih.gov
The principal metabolic transformations anticipated for this compound are glucuronidation and sulfation. nih.gov These reactions involve the enzymatic attachment of glucuronic acid or a sulfate group to one or more of the hydroxyl moieties, producing more polar, water-soluble conjugates that can be readily excreted in urine or bile. wur.nl For many flavonoids, the 7-hydroxyl group is a preferred site for conjugation. scispace.com Therefore, it is highly probable that this compound-7-O-glucuronide and this compound-7-O-sulfate are major metabolites. Conjugation may also occur at the 6-OH and 4'-OH positions, leading to a variety of mono-, di-, or even tri-conjugated metabolites.
Additionally, methylation of the catechol structure (6,7-dihydroxy) by catechol-O-methyltransferase (COMT) is another possible metabolic route, which could be followed by subsequent conjugation. Fission of the heterocyclic C-ring by gut microflora is a common fate for flavonoids that are not absorbed in the small intestine, leading to the formation of various phenolic acids, although this has not been specifically documented for this compound. nih.gov
| Metabolic Reaction | Potential Metabolite Type | Rationale |
|---|---|---|
| Glucuronidation | Glucuronide conjugates (e.g., at 7-OH, 6-OH, 4'-OH) | Common phase II pathway for flavonoids, mediated by UGT enzymes. nih.gov |
| Sulfation | Sulfate conjugates (e.g., at 7-OH, 6-OH, 4'-OH) | Major phase II pathway for phenolic compounds, mediated by SULT enzymes. scispace.com |
| Methylation | O-methylated conjugates | Possible reaction on the 6,7-dihydroxy (catechol) group via COMT. |
| Ring Fission | Phenolic acids | Potential degradation by colonic microbiota if not absorbed. nih.gov |
Concluding Perspectives and Future Research Directions
Integration of Mechanistic Insights for a Holistic Understanding of 6,7,4'-Trihydroxyflavanone
This compound (THF), a flavanone (B1672756) isolated from sources like Dalbergia odorifera, has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, anti-rheumatic, and anti-ischemic properties. mdpi.commedchemexpress.com A comprehensive understanding of its therapeutic potential requires an integration of its diverse mechanistic actions. Research has shown that THF can modulate key signaling pathways involved in cellular stress and survival. For instance, it has been found to mitigate methamphetamine-induced neurotoxicity by enhancing the Nrf2/HO-1 and PI3K/Akt/mTOR signaling pathways in SH-SY5y cells. mdpi.com This suggests a protective role against oxidative stress and apoptosis in neuronal cells.
The compound's influence extends to the immune system, where it has been shown to prevent methamphetamine-induced T cell deactivation by protecting activated T cells from apoptosis. worldscientific.com This immunomodulatory effect is significant, as it points towards the compound's potential in addressing immune-related complications. Furthermore, studies have highlighted its protective effects against hypoxia-induced neurotoxicity, again through the enhancement of the Nrf2/HO-1 pathway. mdpi.comnih.gov The recurring involvement of the Nrf2/HO-1 pathway across different models of cellular stress underscores its central role in the mechanistic action of this compound. A holistic view suggests that THF's therapeutic effects likely arise from its ability to simultaneously target multiple signaling cascades, leading to a synergistic outcome of cytoprotection and reduced inflammation.
Emerging Research Avenues for this compound
The promising biological activities of this compound pave the way for several exciting areas of future research that could translate these findings into tangible therapeutic applications.
A significant hurdle for many flavonoids, including likely this compound, is their limited bioavailability. mdpi.com Nanotechnology offers a promising solution to this challenge. The development of targeted delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, could enhance the solubility, stability, and targeted delivery of this compound. nih.govmdpi.comphcogrev.com For instance, encapsulating the compound within nanoparticles could protect it from degradation, allow for controlled release, and improve its transport across biological membranes. mdpi.com Research into naringenin (B18129), a structurally similar flavanone, has already demonstrated the feasibility and benefits of nanoparticle-based delivery systems for improving bioavailability and therapeutic efficacy. nih.govmdpi.com Similar strategies could be adapted for this compound to enhance its potential in various disease models.
High-throughput screening (HTS) is a powerful tool for drug discovery, enabling the rapid screening of large libraries of compounds to identify novel biological modulators. beckman.twnih.gov HTS assays could be employed to screen for new biological targets of this compound, moving beyond its currently known activities. beckman.tw By testing the compound against a wide array of enzymes, receptors, and other cellular components, researchers could uncover previously unknown mechanisms of action and therapeutic applications. ncsu.edu Furthermore, HTS can be used to screen for derivatives or analogs of this compound with improved potency or selectivity. These screening libraries can be designed to be structurally diverse or focused on specific targets. thermofisher.comcriver.com
In silico approaches, such as molecular docking and computational modeling, are invaluable for elucidating the molecular interactions between this compound and its biological targets. malariaworld.orgglobalresearchonline.net These studies can predict the binding affinity and mode of interaction of the compound with specific proteins, providing insights into its mechanism of action at a molecular level. For example, docking studies could be used to understand how this compound interacts with key enzymes in the signaling pathways it modulates, such as those in the Nrf2 and PI3K/Akt pathways. mdpi.com This information can guide the rational design of more potent and selective analogs of the compound. Similar computational studies have been successfully applied to other flavonoids to predict their biological activities and guide further experimental work. malariaworld.orgnih.gov
Omics technologies offer a systems-level understanding of the biological effects of this compound.
Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to treatment with this compound can reveal the full spectrum of signaling pathways and cellular processes it affects. mdpi.com For instance, transcriptomic analysis of cells treated with the compound could identify novel genes that are up- or down-regulated, providing clues about its broader biological impact. worldscientific.complos.org
Proteomics: This involves the large-scale study of proteins, their structures, and functions. Proteomic analysis can identify the specific proteins that are directly or indirectly modulated by this compound, offering a more direct picture of its cellular effects.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. researchgate.net Metabolomic profiling can reveal how this compound alters the metabolic landscape of cells or organisms, providing insights into its effects on cellular energy, biosynthesis, and detoxification pathways. mdpi.commetabolomicsworkbench.org Integrated omics analyses, combining data from transcriptomics, proteomics, and metabolomics, will be particularly powerful in constructing a comprehensive picture of the compound's mechanism of action. nih.gov
Unanswered Questions and Critical Research Gaps for Future Investigations
Despite the promising findings, several critical questions and research gaps remain to be addressed for this compound. A significant gap exists in the understanding of its full pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. While some in silico predictions may be available, detailed in vivo studies are necessary.
Another area requiring further investigation is the identification of its direct molecular targets. While its effects on signaling pathways are known, the specific proteins it binds to initiate these effects are largely uncharacterized. Furthermore, the long-term effects and potential for off-target effects of this compound need to be thoroughly evaluated. While it has shown protective effects in various models, its impact on normal physiological processes over extended periods is unknown.
Q & A
Q. How can researchers distinguish this compound from structurally similar flavanones like Naringenin or Apigenin?
- Analytical Approach : Use tandem LC-MS/MS to differentiate based on molecular weight (e.g., this compound: ~286.27 g/mol) and fragmentation patterns. Comparative NMR (e.g., hydroxyl group positions at C6, C7, and C4') and retention time in reverse-phase HPLC further confirm identity .
Q. What in vitro assays are suitable for preliminary screening of its anti-inflammatory activity?
- Models : LPS-stimulated macrophage assays (e.g., RAW 264.7 cells) to measure TNF-α/IL-6 suppression. Dose-response curves (e.g., 1–50 μM) and IC₅₀ calculations validate potency. Pair with ROS scavenging assays (e.g., DPPH/ABTS) to link anti-inflammatory and antioxidant effects .
Advanced Research Questions
Q. How does this compound modulate T-cell differentiation in vivo, and what experimental models validate this?
- Mechanistic Insight : In dextran sulfate sodium (DSS)-induced colitis models, the compound reduces Th17 differentiation (via IL-17 suppression) and promotes Treg activity (FoxP3+ upregulation). Flow cytometry and cytokine profiling (ELISA) are essential for quantifying immune cell populations .
- Contradiction Note : In vitro T-cell studies may lack the complexity of gut microbiota interactions, necessitating validation in gnotobiotic models .
Q. What molecular pathways underlie its neuroprotective effects against methamphetamine (METH)-induced neurotoxicity?
- Key Pathways : In SH-SY5Y cells, it activates Nrf2/HO-1 to counteract oxidative stress and enhances PI3K/Akt/mTOR signaling for cell survival. CRISPR/Cas9 knockout of Nrf2 or pharmacological inhibition of Akt (e.g., LY294002) can confirm pathway specificity .
- Data Conflict : Variability in neuroprotection across cell lines (e.g., primary neurons vs. SH-SY5Y) may arise from differences in basal oxidative stress levels .
Q. How can researchers resolve discrepancies in bioavailability data between in vitro and in vivo studies?
- Strategies :
- Pharmacokinetic Profiling : Use LC-MS to measure plasma/tissue concentrations post-administration. Compare with in vitro Caco-2 permeability assays to assess absorption efficiency.
- Metabolite Identification : Hydroxylation or glucuronidation metabolites (via liver microsome assays) may explain reduced bioactivity in vivo .
Q. What structural modifications enhance this compound’s specificity for anti-rheumatic targets?
- Design Principles :
- Methoxy Group Substitution : Introduce methoxy groups at C3' or C5' (e.g., 3',5-Dihydroxy-4',6,7-trimethoxyflavanone) to improve binding to COX-2 or NF-κB.
- Stereochemical Analysis : Chiral HPLC separates enantiomers (e.g., 2S vs. 2R configurations) to test activity differences .
Methodological Best Practices
- Synthesis & Purification : Prioritize green solvents (e.g., ethanol/water mixtures) to minimize hydroxyl group degradation. Use preparative HPLC with C18 columns for high-resolution separation .
- In Vivo Dosing : For colitis studies, oral gavage at 10–50 mg/kg/day for 7–14 days balances efficacy and toxicity. Include DSS-only and vehicle controls .
- Data Reproducibility : Validate antioxidant assays (e.g., FRAP, ORAC) across multiple labs to address batch-to-batch variability in compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
